5-Ethynyl-2'-deoxycytidine

概要

説明

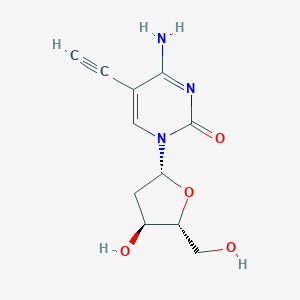

5-Ethynyl-2’-deoxycytidine is a nucleoside analog that is structurally similar to deoxycytidine. It is primarily used in scientific research for DNA labeling and monitoring DNA synthesis. This compound is particularly valuable in cell proliferation studies due to its ability to incorporate into newly synthesized DNA, allowing researchers to track cell division and DNA replication.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2’-deoxycytidine typically involves the modification of deoxycytidine. One common method includes the introduction of an ethynyl group at the 5-position of the cytidine ring. This can be achieved through various chemical reactions, including palladium-catalyzed coupling reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger scale production. This may involve the use of more efficient catalysts and reaction conditions to increase yield and purity.

化学反応の分析

Incorporation into DNA via Polymerase Enzymes

5-EdC functions as a thymidine analog, integrating into newly synthesized DNA during replication. Its triphosphate form (EdCTP) is incorporated by DNA polymerases, including Klenow fragment (exo⁻) and DNA polymerase β , during DNA synthesis. Kinetic studies demonstrate comparable efficiency to native dCTP:

| Parameter | dCTP | EdCTP |

|---|---|---|

| Kₘ (nM) | 11.6 ± 2.8 | 14.5 ± 3.6 |

| Vₘₐₓ (%·min⁻¹) | 1.6 ± 0.1 | 1.5 ± 0.1 |

| Vₘₐₓ/Kₘ | 0.14 | 0.10 |

Table 1: Kinetic parameters for dCTP and EdCTP incorporation by Klenow exo⁻

EdCTP’s slight reduction in catalytic efficiency (~30% lower Vₘₐₓ/Kₘ) does not impede its utility, as its ethynyl group enables post-incorporation labeling .

Click Chemistry for Detection

The ethynyl group in 5-EdC undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., biotin or fluorophores). This reaction is central to detecting EdC-labeled DNA:

-

Reaction Conditions :

-

Applications :

This method bypasses antibody-based detection (e.g., BrdU), offering higher specificity and reduced background .

Role in DNA Demethylation Studies

5-EdC serves as a mechanistic probe for DNA demethylation (DdM) . During base excision repair (BER)-mediated demethylation, DNA polymerase β incorporates EdCTP into repair gaps, enabling tracking of active demethylation sites . Key findings include:

-

Specificity : EdC incorporation in mouse zygotes correlates with DNA replication phases, confirming its utility in mapping replication-coupled demethylation .

-

Chemical Stability : The ethynyl group remains inert under physiological conditions, ensuring minimal interference with DNA structure or repair processes .

Comparative Advantages Over BrdU

-

Detection Flexibility : Click chemistry permits multiplexing with other probes (e.g., EdU for dual pulse-chase experiments) .

-

Reduced Cytotoxicity : Unlike BrdU, EdC does not require DNA denaturation (HCl/heat treatment), preserving cell viability .

This compound’s chemical versatility underpins its role in modern molecular biology, offering precise tools for studying DNA dynamics. Its compatibility with click chemistry and polymerase enzymes ensures broad applicability in both basic research and therapeutic development .

科学的研究の応用

5-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:

DNA Labeling: It is used to label newly synthesized DNA, enabling the study of cell proliferation and DNA replication.

Cell Proliferation Studies: By incorporating into DNA, it helps in tracking cell division in various biological systems.

Cancer Research: It is used to study the effects of anti-cancer drugs on DNA synthesis and cell proliferation.

Virology: It helps in understanding viral replication mechanisms by monitoring DNA synthesis in infected cells.

Developmental Biology: Used to study cell division and differentiation during development.

作用機序

5-Ethynyl-2’-deoxycytidine exerts its effects by incorporating into newly synthesized DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry, where the ethynyl group reacts with azides to form fluorescent triazoles. This allows for the visualization and quantification of DNA synthesis. The compound targets DNA polymerases and integrates into the DNA strand, providing a means to monitor DNA replication and cell proliferation.

類似化合物との比較

5-Ethynyl-2’-deoxyuridine: Another nucleoside analog used for DNA labeling.

5-Bromo-2’-deoxyuridine: Commonly used for detecting cell proliferation.

2’-Deoxy-5-azacytidine: Used in epigenetic studies and cancer research.

Uniqueness: 5-Ethynyl-2’-deoxycytidine is unique due to its relatively low toxicity and high efficiency in labeling DNA. Unlike some other nucleoside analogs, it does not require DNA denaturation for detection, making it a more convenient and less invasive option for researchers.

生物活性

5-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analogue that has garnered attention for its applications in molecular biology, particularly in the study of DNA replication and cellular proliferation. This article provides an overview of the biological activity of EdC, supported by relevant research findings, case studies, and comparative data.

Overview of this compound

EdC is structurally similar to deoxycytidine but features an ethynyl group at the 5-position of the pyrimidine ring. This modification allows EdC to be incorporated into DNA during replication, making it a valuable tool for studying cellular processes. Its lower cytotoxicity compared to other analogues, such as 5-ethynyl-2'-deoxyuridine (EdU), makes it particularly interesting for long-term studies.

EdC is incorporated into DNA by DNA polymerases during replication. Once incorporated, it can affect cellular processes in several ways:

- Inhibition of DNA Synthesis : EdC incorporation can lead to disruptions in normal DNA synthesis and repair mechanisms.

- Induction of DNA Damage : The presence of EdC can trigger DNA damage responses, potentially leading to apoptosis if the damage is irreparable .

- Fluorescent Labeling : EdC can be tagged with fluorescent probes through click chemistry, allowing for visualization of DNA synthesis in live cells .

Comparative Incorporation Efficiency

Research indicates that EdC is less efficiently incorporated into DNA compared to EdU, especially in non-infected human fibroblast cells. However, in cells infected with certain viruses like HSV-1, the incorporation efficiency of EdC can be comparable to that of EdU . The following table summarizes the incorporation efficiencies observed in various cell types:

| Cell Type | Incorporation Efficiency (EdC) | Incorporation Efficiency (EdU) |

|---|---|---|

| Non-infected Human Fibroblasts | Low | High |

| HSV-1 Infected Cells | Similar | Similar |

| HCMV Infected Cells | Low | High |

| KSHV Infected Cells | Low | High |

Cytotoxicity and Cellular Effects

While EdU is known to exhibit significant cytotoxic effects due to its incorporation into DNA and subsequent induction of DNA damage pathways, EdC tends to have a lower cytotoxic profile. Studies have shown that EdC does not lead to detectable incorporation into DNA in several human cell lines under certain conditions . This characteristic makes EdC a favorable candidate for applications requiring prolonged exposure without significant cell death.

Case Study: Effects on Cancer Cell Lines

In studies involving osteosarcoma and glioblastoma cell lines, EdC demonstrated the ability to suppress cell proliferation effectively. It was found to induce a "futile" DNA repair cycle, resulting in increased rates of apoptosis compared to traditional chemotherapeutic agents like Temozolomide . The following table summarizes the effects observed:

| Cell Line | Treatment | Observed Effect |

|---|---|---|

| Osteosarcoma | EdC | Suppressed proliferation |

| Glioblastoma | EdC | Induced apoptosis |

| Control (DMSO) | - | Normal proliferation |

Applications in Research

- DNA Replication Studies : EdC serves as a reliable marker for tracking DNA replication dynamics in both in vitro and in vivo settings.

- Epigenetic Research : The ability of EdC to label cytosine residues allows researchers to study processes such as cytosine demethylation.

- Therapeutic Potential : Due to its unique properties, EdC may be explored as a therapeutic agent or as part of combination therapies targeting specific cancers.

特性

IUPAC Name |

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSYXIPNSASJY-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567311 | |

| Record name | 2'-Deoxy-5-ethynylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69075-47-4 | |

| Record name | 2'-Deoxy-5-ethynylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide the structural characterization of EdC, including its molecular formula, weight, and spectroscopic data?

A1: While the provided abstracts do not contain detailed spectroscopic data, the molecular formula of EdC is C11H13N3O4. [] The structure consists of a deoxycytidine nucleoside with an ethynyl group attached to the 5' position of the pyrimidine ring. [] This ethynyl group provides a "clickable" side chain for further modifications or labeling via click chemistry. []

Q2: How is EdC used to study cellular processes?

A2: EdC serves as a valuable tool for labeling nascent DNA, enabling the study of cellular processes like DNA replication. [, , ] Researchers use click chemistry to conjugate a fluorescent azide molecule to the alkyne group of EdC incorporated into DNA. [] This allows for visualization and tracking of newly synthesized DNA, providing insights into cell proliferation and other DNA-related activities. [, , ]

Q3: Are there any known issues with EdC being metabolized into other compounds?

A3: Yes, studies show that EdC can be deaminated into EdU within cells. [] This conversion is primarily mediated by cytidine deaminase (CDD). [] While this deamination doesn't completely prevent EdC conversion into its triphosphate form (EdCTP), it significantly reduces the efficiency of EdC incorporation into DNA compared to EdU. [] This highlights the importance of considering potential metabolic conversions when interpreting experimental results using EdC.

Q4: How is EdC delivered into cells for research purposes?

A4: While the provided abstracts don't delve into specific EdC delivery methods, one study explored using Neural Stem Cells (NSCs) as carriers for EdC-conjugated nanogels. [] This approach aimed to deliver EdC specifically to tumor cells by exploiting the migratory potential of NSCs. [] This research highlights the potential for developing targeted drug delivery systems using EdC and nanotechnology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。